![molecular formula C25H22N4O2S2 B2810854 3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-33-2](/img/structure/B2810854.png)
3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylbenzylthio group, and a benzo[d]thiazol-2(3H)-one moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the 1,2,4-triazole ring. This can be achieved by reacting hydrazine derivatives with appropriate carboxylic acids or esters under reflux conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the triazole intermediate.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group is attached via a thiolation reaction, where a methylbenzyl halide reacts with a thiol derivative of the triazole compound.
Formation of the Benzo[d]thiazol-2(3H)-one Moiety: The final step involves the cyclization of the intermediate compound to form the benzo[d]thiazol-2(3H)-one structure. This can be achieved through intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylbenzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzo[d]thiazol-2(3H)-one moiety, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Preliminary studies suggest that it may have anticancer activity, particularly against certain types of cancer cells.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in cellular metabolism, DNA, and proteins associated with cell signaling pathways.
Pathways Involved: The compound may interfere with oxidative stress pathways, apoptosis (programmed cell death), and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole
- 3-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-1,2,4-triazole
- 2-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-17-7-9-18(10-8-17)16-32-24-27-26-23(29(24)19-11-13-20(31-2)14-12-19)15-28-21-5-3-4-6-22(21)33-25(28)30/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCOLURFBJUEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
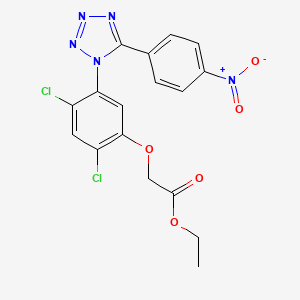

![N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2810774.png)
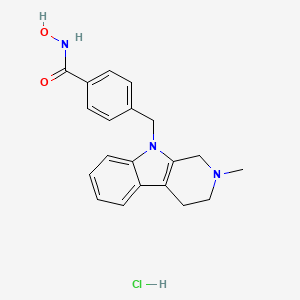

![3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2810779.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2810783.png)
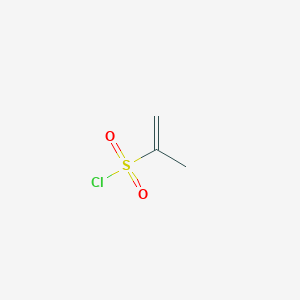
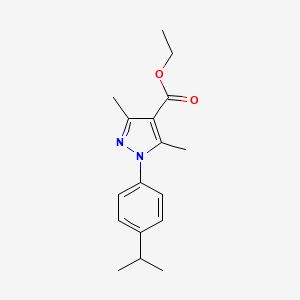
![Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810787.png)
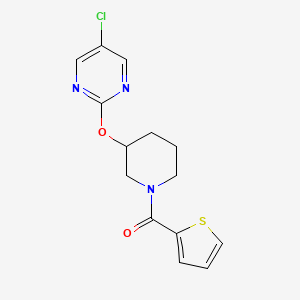
![3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2810792.png)
![1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid](/img/structure/B2810794.png)
